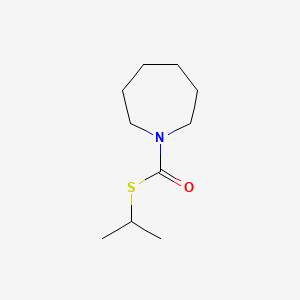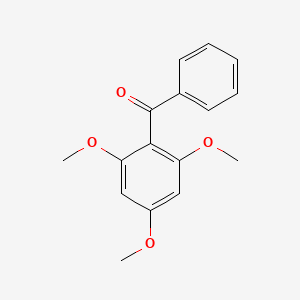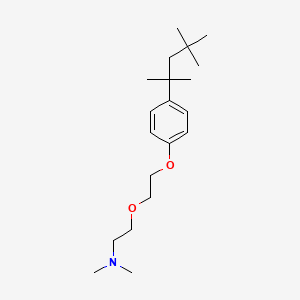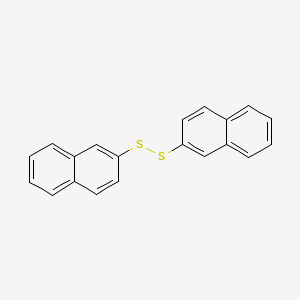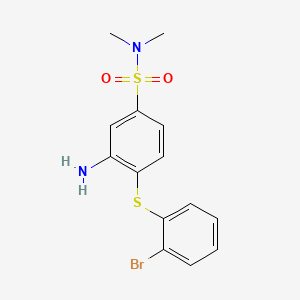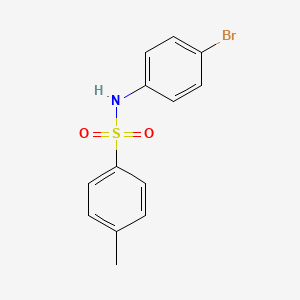
N-(4-Bromophenyl)-4-methylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of N-(4-Bromophenyl)-4-methylbenzenesulfonamide involves the reaction between 4-bromobenzenesulfonyl chloride and 4-methylaniline. The sulfonyl chloride group reacts with the amino group of 4-methylaniline, resulting in the formation of the target compound. Detailed synthetic procedures, reaction conditions, and purification methods can be found in the literature .
Molecular Structure Analysis
The molecular structure of N-(4-Bromophenyl)-4-methylbenzenesulfonamide consists of a sulfonamide functional group (SO2NH2) attached to a 4-bromophenyl ring and a 4-methylbenzene moiety. The compound exhibits planar geometry due to resonance effects within the aromatic rings. The bromine atom provides additional reactivity and influences the compound’s properties .
Chemical Reactions Analysis
N-(4-Bromophenyl)-4-methylbenzenesulfonamide can participate in various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions. Its reactivity depends on the substituents and functional groups present. For instance, it can undergo hydrolysis to release the sulfonamide group or react with electrophiles to form new derivatives .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antimicrobial Activity
N-(4-Bromophenyl)-4-methylbenzenesulfonamide: derivatives have been studied for their potential as antimicrobial agents. The compounds have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species. This is particularly important in the fight against drug-resistant pathogens, where new molecules with novel modes of action are urgently needed .
Anticancer Properties
These compounds have also been evaluated for their antiproliferative effects, particularly against cancer cell lines such as the human breast adenocarcinoma (MCF7). The ability to inhibit the growth of cancer cells makes these derivatives valuable for further research into cancer treatments .
Molecular Docking Studies
Molecular docking studies of N-(4-Bromophenyl)-4-methylbenzenesulfonamide derivatives have been carried out to understand their binding modes with various receptors. This computational approach helps in predicting the interaction between the compound and target proteins, which is crucial for rational drug design .
Antioxidant Activity
Research has indicated that certain derivatives of N-(4-Bromophenyl)-4-methylbenzenesulfonamide exhibit antioxidant properties. Antioxidants are important for protecting cells from damage caused by free radicals and are valuable in the development of therapies for diseases caused by oxidative stress .
Antimicrobial and Antibiofilm Actions
Some derivatives have shown effectiveness against Gram-positive pathogens and are particularly promising for treating biofilm-associated infections caused by bacteria like Enterococcus faecium. Biofilms are complex communities of microorganisms that are difficult to eradicate, making this application significant for healthcare .
Alternative Toxicity Testing
The toxicity of N-(4-Bromophenyl)-4-methylbenzenesulfonamide derivatives has been assessed using alternative methods such as testing on freshwater cladoceran Daphnia magna. This is part of an effort to reduce reliance on traditional animal testing and find more ethical and sustainable testing methods .
Drug Design and Synthesis
The compound’s structure allows for the design and synthesis of novel chemotypes, such as N-acyl-L-valine and 4H-1,3-oxazol-5-ones . These efforts contribute to the discovery of new drugs with potential therapeutic applications .
In Silico Analysis for Drug Development
In silico studies, which involve computer simulations, have been utilized to predict the antimicrobial effect and toxicity of N-(4-Bromophenyl)-4-methylbenzenesulfonamide derivatives. This approach accelerates the drug development process by identifying promising candidates before moving to laboratory and clinical trials .
Mechanism of Action
Target of Action
N-(4-Bromophenyl)-4-methylbenzenesulfonamide is a novel compound that has been synthesized and studied for its antimicrobial action . The primary targets of this compound are bacterial and fungal strains . The compound has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Mode of Action
It is known that the compound interacts with its targets, leading to an antimicrobial effect . The lipophilic character of the compounds, expressed by the clogP value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Biochemical Pathways
It is known that the compound belongs to n-acyl-α-amino acids, 4h-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes
Pharmacokinetics
The lipophilic character of the compound, which is suggested by the clogp value, may influence its bioavailability .
Result of Action
The result of the action of N-(4-Bromophenyl)-4-methylbenzenesulfonamide is the inhibition of growth in certain bacterial and fungal strains . This antimicrobial action makes it a promising candidate for the development of novel antimicrobial agents, particularly against Gram-positive pathogens .
Safety and Hazards
properties
IUPAC Name |
N-(4-bromophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBFVUXANOZLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50954509 | |
| Record name | N-(4-Bromophenyl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-4-methylbenzenesulfonamide | |
CAS RN |
32857-48-0 | |
| Record name | p-Toluenesulfonanilide, 4'-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032857480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC105627 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Bromophenyl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






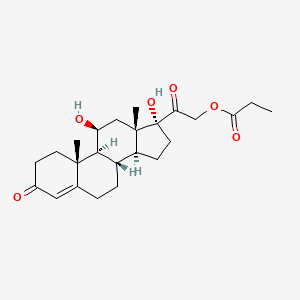
![3H-Naphth[1,8a-b]oxiren-7-ol, octahydro-4,4,7-trimethyl-](/img/structure/B1615535.png)

![2-Hydroxy-5-[[2-methyl-4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]benzoic acid](/img/structure/B1615540.png)
